2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic triazolopyrimidine derivative characterized by a 1,2,3-triazolo[4,5-d]pyrimidin-7-one core. Key structural features include:
- A 4-ethoxyphenyl group at position 3 of the triazolo-pyrimidine ring.
- An acetamide side chain at position 6, substituted with a 3-methoxyphenyl group.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-3-31-16-9-7-15(8-10-16)27-20-19(24-25-27)21(29)26(13-22-20)12-18(28)23-14-5-4-6-17(11-14)30-2/h4-11,13H,3,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQOQRYUHGNEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28, a ubiquitin-specific protease. These enzymes play crucial roles in various cellular processes, including protein degradation, DNA repair, cell cycle progression, and signal transduction.
Mode of Action
This inhibition could alter the ubiquitination state of specific proteins, leading to changes in their stability and function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target enzyme. In the case of USP28, this could involve pathways related to protein degradation, DNA repair, and cell cycle progression. The inhibition of USP28 could disrupt these pathways, potentially leading to effects such as cell cycle arrest or apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If the compound targets USP28, it could potentially lead to changes in protein ubiquitination states, affecting protein stability and function. This could result in various cellular effects, such as altered cell cycle progression or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The triazolo[4,5-d]pyrimidine scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Diversity: The target compound’s 3-methoxyphenyl acetamide group contrasts with the furan-2-ylmethyl () and 2-chlorophenylmethyl () groups in analogs.
Core Heterocycle Variations: and describe a thiazolo[3,2-a]pyrimidine core, which differs from the triazolo[4,5-d]pyrimidine scaffold. The thiazolo core incorporates sulfur, which may enhance π-stacking interactions in crystalline states, as evidenced by its monoclinic crystal structure (P21/n space group) .
Characterization Techniques:
- Spectroscopy : ¹H NMR and IR spectroscopy are standard for confirming substituent connectivity, as demonstrated in .
- Crystallography : Single-crystal X-ray diffraction (e.g., ) provides precise conformational data, such as bond angles (e.g., β = 94.465° in the thiazolo derivative) and intermolecular interactions (e.g., hydrogen bonding) .
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